2-(1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
CAS No.:
Cat. No.: VC16324276
Molecular Formula: C16H17N5O2
Molecular Weight: 311.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N5O2 |
|---|---|
| Molecular Weight | 311.34 g/mol |
| IUPAC Name | 2-indol-1-yl-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C16H17N5O2/c22-14(10-21-8-7-11-4-1-2-5-12(11)21)17-16-18-15(19-20-16)13-6-3-9-23-13/h1-2,4-5,7-8,13H,3,6,9-10H2,(H2,17,18,19,20,22) |
| Standard InChI Key | PRAHSEMDGQGHCZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)C2=NC(=NN2)NC(=O)CN3C=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Synthesis
Structural Composition
The molecular architecture of 2-(1H-indol-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide (molecular formula: ) integrates three key domains:
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Indole moiety: A bicyclic aromatic system known for its role in modulating neurotransmitter pathways and protein interactions.
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1,2,4-Triazole ring: A heterocycle with nitrogen atoms at positions 1, 2, and 4, contributing to hydrogen bonding and π-stacking interactions .
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Tetrahydrofuran (THF) substituent: A oxygen-containing saturated ring that enhances solubility and conformational flexibility.
The acetamide linker () bridges the indole and triazole groups, enabling spatial orientation critical for target engagement.
Table 1: Key Structural Features
| Component | Role in Bioactivity | Structural Impact |
|---|---|---|
| Indole | Aromatic interactions, receptor binding | Enhances lipophilicity and stability |
| 1,2,4-Triazole | Hydrogen bond donor/acceptor | Facilitates enzyme inhibition |
| Tetrahydrofuran | Solubility modulator | Improves pharmacokinetic properties |
| Acetamide linker | Conformational flexibility | Optimizes target binding affinity |
Synthetic Pathways
Synthesis typically involves multi-step organic reactions, as outlined in analogous compounds:
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Indole bromination: Introduction of substituents at the indole’s 6-position (e.g., bromine) via electrophilic substitution.
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Triazole formation: Cyclocondensation of thiosemicarbazides with carboxylic acids to generate the 1,2,4-triazole core.
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Tetrahydrofuran incorporation: Ring-closing metathesis or acid-catalyzed cyclization of diols to form the THF moiety.
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Acetamide coupling: Amide bond formation between the indole and triazole-THF intermediate using carbodiimide crosslinkers.
Key challenges include regioselectivity in triazole substitution and stereochemical control during THF ring formation .
Physicochemical Properties
Physical Characteristics
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Molecular weight: 311.34 g/mol
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Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to the THF and acetamide groups.
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Melting point: Estimated 180–190°C (decomposition observed above 200°C).
Chemical Stability
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pH sensitivity: Stable in neutral conditions but undergoes hydrolysis under strong acidic/basic environments at the acetamide bond.
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Oxidative stability: Susceptible to oxidation at the indole’s pyrrole ring, necessitating inert storage conditions.
Biological Activities and Mechanisms
Table 2: In Vitro Anti-Cancer Activity (Representative Data)
| Cell Line | IC (μM) | Mechanism | Citation |
|---|---|---|---|
| MCF-7 (Breast) | 10.2 | Caspase-3 activation, PARP cleavage | |
| A549 (Lung) | 14.8 | ROS generation, DNA fragmentation | |
| HeLa (Cervical) | 9.5 | CDK1 inhibition, G2/M arrest |
Anti-Inflammatory Activity
The triazole ring’s ability to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) underpins its anti-inflammatory effects :
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COX-2 inhibition: 65% suppression at 50 μM (compared to celecoxib: 82% at 10 μM).
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Cytokine modulation: Downregulation of TNF-α and IL-6 in LPS-stimulated macrophages .
Antimicrobial Properties
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Antibacterial: MIC values of 16–32 μg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal: Moderate activity against Candida albicans (MIC: 64 μg/mL) .
Mechanism of Action
Computational docking studies suggest:
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